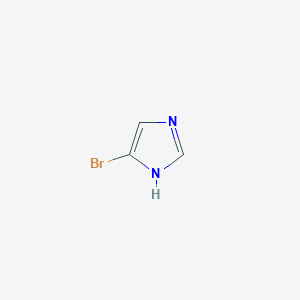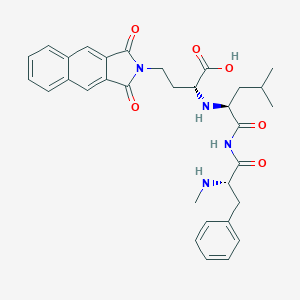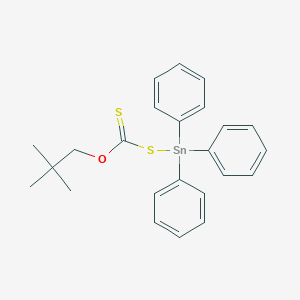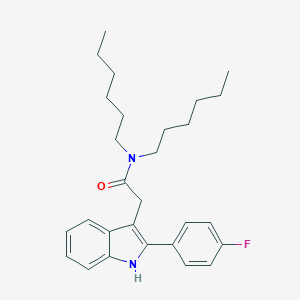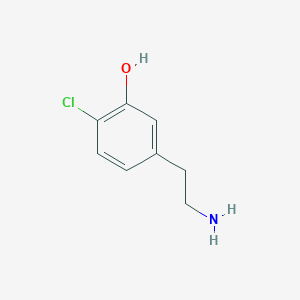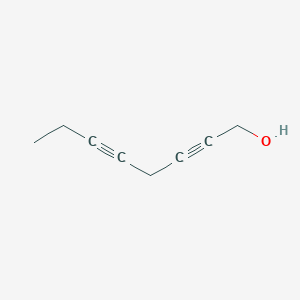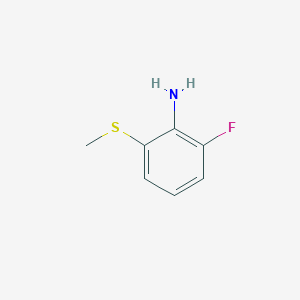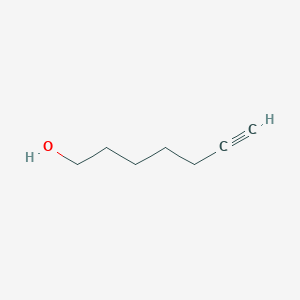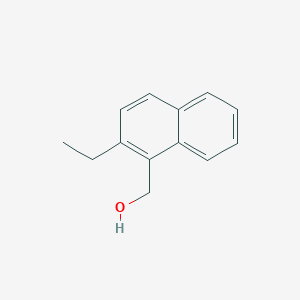
(2-Ethylnaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylnaphthalen-1-yl)methanol, commonly known as ENM, is a chemical compound that has been the subject of scientific research due to its potential uses in various fields. ENM is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of ENM is not fully understood. However, studies have shown that ENM inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. ENM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
ENM has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. ENM has also been shown to have low toxicity in animal studies. However, more research is needed to determine the long-term effects of ENM on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENM has several advantages for lab experiments. It is easy to synthesize and has low toxicity. However, ENM is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on ENM. One area of research is the development of ENM-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the use of ENM in material science for the synthesis of chiral compounds. Finally, more research is needed to determine the long-term effects of ENM on human health.
Métodos De Síntesis
ENM can be synthesized through a multi-step process starting with naphthalene and ethyl bromide. The first step involves the reaction of naphthalene with ethyl magnesium bromide to form 2-ethyl-1-naphthol. The second step involves the reaction of 2-ethyl-1-naphthol with methyl iodide to form 2-ethyl-1-naphthyl methyl ether. The final step involves the reduction of 2-ethyl-1-naphthyl methyl ether with lithium aluminum hydride to form (2-Ethylnaphthalen-1-yl)methanol.
Aplicaciones Científicas De Investigación
ENM has been studied for its potential use in various fields such as medicine, material science, and environmental science. In medicine, ENM has been shown to have anti-inflammatory and anti-tumor properties. In material science, ENM has been used as a chiral auxiliary in the synthesis of chiral compounds. In environmental science, ENM has been studied for its potential use in removing heavy metals from contaminated water.
Propiedades
Número CAS |
159306-09-9 |
|---|---|
Nombre del producto |
(2-Ethylnaphthalen-1-yl)methanol |
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(2-ethylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H14O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8,14H,2,9H2,1H3 |
Clave InChI |
HABUWZRIKXADJF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CO |
SMILES canónico |
CCC1=C(C2=CC=CC=C2C=C1)CO |
Sinónimos |
1-Naphthalenemethanol,2-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



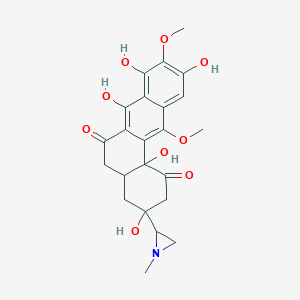
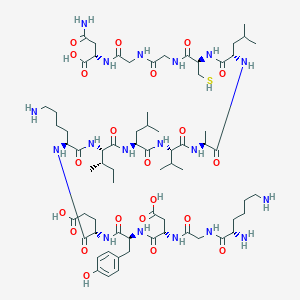
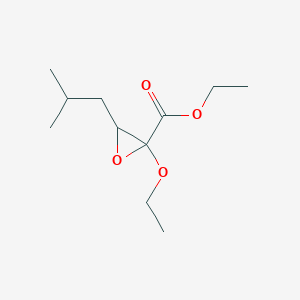
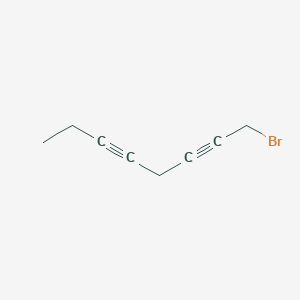
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)
